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Compound of Interest

Compound Name: 2-Nitrocinnamaldehyde

Cat. No.: B074183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Nitrocinnamaldehyde, a valuable intermediate in organic synthesis. Due to the limited

availability of experimentally published spectra, this guide combines data from analogous

compounds with predicted spectroscopic values to offer a detailed characterization. The

information is presented to assist in the identification, characterization, and quality control of

this compound in research and development settings.

Spectroscopic Data
The following sections present the predicted nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 2-Nitrocinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted values and should be used as a reference.

Experimental verification is recommended.

Table 1: Predicted ¹H NMR Data for 2-Nitrocinnamaldehyde
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~9.8 d ~7.5 Aldehydic H

~8.2 d ~8.0 Ar-H (ortho to NO₂)

~7.8 d ~16.0
Vinylic H (beta to

C=O)

~7.7 t ~7.5 Ar-H

~7.6 t ~7.5 Ar-H

~7.5 dd ~16.0, ~7.5
Vinylic H (alpha to

C=O)

~7.9 d ~7.5 Ar-H

Table 2: Predicted ¹³C NMR Data for 2-Nitrocinnamaldehyde

Chemical Shift (δ) ppm Assignment

~193.5 C=O (Aldehyde)

~150.0 C-NO₂

~145.0 Vinylic CH (beta to C=O)

~134.0 Aromatic CH

~131.0 Aromatic C (ipso to vinyl)

~130.0 Aromatic CH

~129.0 Vinylic CH (alpha to C=O)

~128.0 Aromatic CH

~125.0 Aromatic CH

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Nitrocinnamaldehyde is expected to show characteristic absorption

bands corresponding to its functional groups.

Table 3: Predicted Significant IR Absorption Bands for 2-Nitrocinnamaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium
Aromatic and Vinylic C-H

stretch

~2850, ~2750 Weak
Aldehydic C-H stretch (Fermi

resonance)

~1700-1680 Strong
C=O stretch (conjugated

aldehyde)

~1625 Medium C=C stretch (alkene)

~1520 Strong Asymmetric NO₂ stretch

~1350 Strong Symmetric NO₂ stretch

~970 Strong
Out-of-plane C-H bend (trans-

alkene)

~750 Strong
Out-of-plane C-H bend (ortho-

disubstituted aromatic)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-Nitrocinnamaldehyde is predicted to show a

molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 2-Nitrocinnamaldehyde
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m/z Relative Intensity Assignment

177 Moderate [M]⁺ (Molecular Ion)

176 High [M-H]⁺

148 Moderate [M-CHO]⁺

131 Moderate [M-NO₂]⁺

103 Moderate [C₈H₇]⁺

77 High [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: A sample of 2-Nitrocinnamaldehyde (typically 5-25 mg) is dissolved in

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6-0.7 mL

in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as

an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation

delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a

spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is

required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number

of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy
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Sample Preparation (Solid): As 2-Nitrocinnamaldehyde is a solid, several methods can be

employed:

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous

potassium bromide (KBr, ~100-200 mg). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal, and firm pressure is applied to ensure good contact.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400

cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal)

is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, more commonly, through a gas chromatograph (GC-MS). For GC-MS, the

sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) and injected

into the GC.

Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small,

volatile organic molecules. The sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Nitrocinnamaldehyde.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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